(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine

Medicinal chemistry Physicochemical profiling CNS drug design

(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine (CAS 1156709-37-3) is a fluorophenyl-substituted imidazole methanamine derivative with molecular formula C₁₀H₁₀FN₃ and molecular weight 191.20 g/mol. The compound features a 2-fluorophenyl group at the imidazole 4(5)-position and a primary aminomethyl group at the 2-position, yielding a topological polar surface area (TPSA) of 54.7 Ų, a calculated LogP of 1.67, and two hydrogen bond donors (imidazole NH + primary amine NH₂).

Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
Cat. No. B11908683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
Molecular FormulaC10H10FN3
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(N2)CN)F
InChIInChI=1S/C10H10FN3/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
InChIKeyLNVVTLQQIZVHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine: Physicochemical and Structural Profile for Research Procurement


(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine (CAS 1156709-37-3) is a fluorophenyl-substituted imidazole methanamine derivative with molecular formula C₁₀H₁₀FN₃ and molecular weight 191.20 g/mol [1]. The compound features a 2-fluorophenyl group at the imidazole 4(5)-position and a primary aminomethyl group at the 2-position, yielding a topological polar surface area (TPSA) of 54.7 Ų, a calculated LogP of 1.67, and two hydrogen bond donors (imidazole NH + primary amine NH₂) [1]. This scaffold belongs to the arylimidazole class widely employed in medicinal chemistry for developing kinase inhibitors, histone deacetylase (HDAC) inhibitors, and immunomodulatory agents [2].

Why Generic Substitution Fails for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine: Structural Determinants of Differentiation


The combination of an ortho-fluorophenyl substituent, a free imidazole NH, and a primary aminomethyl group at the 2-position creates a hydrogen-bonding and derivatization profile that cannot be replicated by N-methylated analogs, para-fluoro positional isomers, or methanamine-deficient variants [1][2]. The free imidazole NH provides a critical hydrogen bond donor (HBD) absent in N-methyl congeners, while the ortho-fluorine imposes distinct conformational constraints and electronic effects compared to para-fluoro isomers [1]. Each structural feature independently contributes to molecular recognition, physicochemical properties, and synthetic utility, making indiscriminate substitution detrimental to experimental reproducibility in structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Evidence for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine Versus Closest Analogs


Hydrogen Bond Donor Capacity and Polar Surface Area: TPSA and HBD Differentiation from N-Methyl Analog

The target compound possesses two hydrogen bond donors (imidazole NH and primary amine NH₂) and a TPSA of 54.7 Ų, compared to the N-methyl analog (CAS 874623-45-7) which has only one HBD (primary amine only) and a TPSA of 43.8 Ų [1][2]. This difference of 1 HBD and 10.9 Ų in TPSA (approximately 25% higher for the target) directly impacts blood-brain barrier penetration potential, aqueous solubility, and target engagement profiles [1].

Medicinal chemistry Physicochemical profiling CNS drug design

Ortho-Fluorine Substitution: Conformational and Electronic Differentiation from Para-Fluoro Positional Isomer

The target compound bears fluorine at the ortho position of the phenyl ring (2-fluorophenyl), whereas the para-fluoro positional isomer (4-fluorophenyl)(1H-imidazol-2-yl)methanamine (CAS 1517634-93-3) places fluorine at the para position [1][2]. Ortho-fluorine substitution introduces distinct steric hindrance that restricts rotation around the phenyl-imidazole bond, alters the pKa of the imidazole NH through through-space electronic effects, and modulates the preferred dihedral angle of the biaryl system compared to para-substitution [1]. These conformational and electronic differences are well-established in fluorine medicinal chemistry to produce divergent target binding profiles even when the compounds share identical molecular formulae and atom connectivity [3].

Fluorine medicinal chemistry Conformational analysis Structure-activity relationships

Validated Scaffold in Co-crystal Structures: HDAC2 and Proteasome Inhibitor Complexes with 4(5)-(2-Fluorophenyl)-1H-imidazol-2-yl Core

The 4(5)-(2-fluorophenyl)-1H-imidazol-2-yl scaffold has been validated in high-resolution co-crystal structures of both human HDAC2 (PDB 6XDM, ligand V1D) and Mycobacterium tuberculosis proteasome (PDB 6ODE, ligand M9G) [1][2]. In PDB 6XDM, the scaffold serves as the core recognition element of an aryl ketone HDAC2 inhibitor with the 2-fluorophenyl group making hydrophobic contacts within the enzyme active site [1]. In PDB 6ODE, the 5-(2-fluorophenyl)-1H-imidazol-2-yl moiety forms critical hydrogen bonds within the proteasome binding pocket [2]. By contrast, the structurally simpler analog 4-(2-fluorophenyl)-1H-imidazole (CAS 912763-52-1), lacking the 2-methanamine group, has no reported co-crystal structures with human or bacterial targets and exhibits only weak IDO inhibitory activity (IC₅₀ = 179,000 nM) [3].

Structural biology HDAC inhibition Proteasome inhibition Fragment-based drug design

Methanamine Moiety as Critical Derivatization Handle: Synthetic Accessibility Versus Methanamine-Deficient 4-(2-Fluorophenyl)-1H-imidazole

The primary aminomethyl group at the imidazole 2-position serves as a critical derivatization handle for amide coupling, reductive amination, and urea formation, enabling rapid analog generation . The methanamine-deficient analog 4-(2-fluorophenyl)-1H-imidazole (CAS 912763-52-1) lacks this synthetic versatility and demonstrates only weak IDO inhibitory activity (IC₅₀ = 179,000 nM at pH 6.5, 37°C), underscoring the functional importance of the methanamine group [1]. The target compound is commercially available at 97% purity from Leyan (Product No. 1170238) and at ≥98% purity (NLT 98%) from MolCore under ISO-certified quality systems, suitable for pharmaceutical R&D and quality control applications .

Synthetic chemistry Building block utility Parallel synthesis

Balanced Physicochemical Profile: LogP and Drug-Likeness Versus In-Class Comparators

The target compound exhibits a computed LogP of 1.67 (XLogP3 = 0.7) and molecular weight of 191.20 g/mol, placing it within favorable drug-like chemical space [1]. The N-methyl analog (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has identical XLogP3 (0.7) but higher MW (205.23 g/mol) and reduced TPSA (43.8 vs 54.7 Ų), altering its absorption and distribution profile [2]. The para-fluoro positional isomer (CAS 1517634-93-3) shares the identical molecular formula and MW (191.20 g/mol) but its different fluorine position modifies the compound's dipole moment, pKa of the imidazole NH, and chromatographic retention behavior, all of which impact biological assay outcomes [3].

ADME profiling Drug-likeness Lead optimization

Procurement-Driven Application Scenarios for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine in Drug Discovery


Structure-Guided HDAC Inhibitor Design Using the 4-(2-Fluorophenyl)-1H-imidazol-2-yl Scaffold

The validated co-crystal structure of human HDAC2 in complex with an aryl ketone inhibitor bearing the 4-(2-fluorophenyl)-1H-imidazol-2-yl core (PDB 6XDM, ligand V1D) [1] provides a structural template for rational design of class I HDAC inhibitors. The primary amine at the 2-position serves as a synthetic anchor for introducing zinc-binding groups and surface-recognition elements, while the ortho-fluorophenyl group occupies a hydrophobic sub-pocket critical for isoform selectivity. Researchers procuring this building block for HDAC-focused medicinal chemistry can directly leverage the published co-crystal structure for computational docking and structure-based optimization.

Proteasome Inhibitor Development for Infectious Disease Applications

The crystal structure of the Mycobacterium tuberculosis proteasome in complex with a phenylimidazole-based inhibitor incorporating the 5-(2-fluorophenyl)-1H-imidazol-2-yl scaffold (PDB 6ODE) [2] validates this chemotype for targeting the bacterial proteasome. The scaffold's hydrogen-bonding capacity (HBD = 2, TPSA = 54.7 Ų) supports key interactions within the proteasome active site while the methanamine group enables elaboration toward optimized inhibitors. This application is particularly relevant for laboratories developing novel anti-tubercular agents with differentiated mechanisms of action.

CNS-Penetrant Probe Development Leveraging Balanced Physicochemical Properties

With a molecular weight of 191.20 g/mol, LogP of 1.67, and TPSA of 54.7 Ų , this compound resides within favorable CNS drug-like space and possesses physicochemical properties consistent with blood-brain barrier penetration. In contrast to the N-methyl analog (CAS 874623-45-7) which has only one HBD and reduced TPSA (43.8 Ų) [3], the target compound's two hydrogen bond donors and higher polarity may confer distinct CNS distribution characteristics. Research groups requiring a fluorophenyl-imidazole building block with balanced properties for neuroscience target engagement should select this compound over N-alkylated variants.

Fragment-Based Drug Discovery and Parallel Library Synthesis

The primary amine at the imidazole 2-position provides a versatile synthetic handle for rapid parallel library generation via amide coupling, reductive amination, sulfonamide formation, or urea synthesis. The compound's commercial availability at 97-98% purity from ISO-certified suppliers supports reproducible fragment elaboration campaigns. Its low molecular weight (191.20 g/mol) meets fragment library criteria, while the ortho-fluorine substituent provides a spectroscopic handle (¹⁹F NMR) for protein-ligand interaction studies. This contrasts sharply with the methanamine-deficient analog 4-(2-fluorophenyl)-1H-imidazole (IDO IC₅₀ = 179,000 nM) [4], which lacks both the amine derivatization handle and meaningful target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.